molecular formula C9H13N3O B14449500 5-Butylpyrazine-2-carboxamide CAS No. 74416-51-6

5-Butylpyrazine-2-carboxamide

Cat. No.: B14449500
CAS No.: 74416-51-6
M. Wt: 179.22 g/mol
InChI Key: NODRBDVYYQGGQP-UHFFFAOYSA-N
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Description

5-Butylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazinecarboxamide family. Pyrazinecarboxamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a butyl group attached to the pyrazine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Automated flow preparation methods have been developed to streamline the synthesis process, allowing for precise control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Butylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Butylpyrazine-2-amine.

    Substitution: Various substituted pyrazinecarboxamides depending on the substituent introduced.

Scientific Research Applications

5-Butylpyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and receptors, modulating their activity and contributing to its overall biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Butylpyrazine-2-carboxamide is unique due to the presence of the butyl group, which influences its lipophilicity and reactivity. This structural variation can lead to differences in biological activity and chemical behavior compared to other pyrazinecarboxamide derivatives.

Properties

CAS No.

74416-51-6

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-butylpyrazine-2-carboxamide

InChI

InChI=1S/C9H13N3O/c1-2-3-4-7-5-12-8(6-11-7)9(10)13/h5-6H,2-4H2,1H3,(H2,10,13)

InChI Key

NODRBDVYYQGGQP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=N1)C(=O)N

Origin of Product

United States

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